molecular formula C22H15ClN4OS B11213633 6-(4-Chlorophenyl)-7-(2-thienyl)-7,12-dihydro-6H-chromeno[4,3-D][1,2,4]triazolo[1,5-A]pyrimidine

6-(4-Chlorophenyl)-7-(2-thienyl)-7,12-dihydro-6H-chromeno[4,3-D][1,2,4]triazolo[1,5-A]pyrimidine

Katalognummer: B11213633
Molekulargewicht: 418.9 g/mol
InChI-Schlüssel: UAVXBZLONFHMJJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the chromeno-triazolo-pyrimidine family, characterized by a fused heterocyclic scaffold combining chromene, triazole, and pyrimidine rings. The 4-chlorophenyl group at position 6 and the 2-thienyl group at position 7 contribute to its unique electronic and steric properties, which are critical for pharmacological activity. Such derivatives are often explored for antimicrobial, anticancer, and CNS-modulating effects due to their ability to interact with biological targets like kinases or DNA .

Eigenschaften

Molekularformel

C22H15ClN4OS

Molekulargewicht

418.9 g/mol

IUPAC-Name

9-(4-chlorophenyl)-11-thiophen-2-yl-8-oxa-12,13,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene

InChI

InChI=1S/C22H15ClN4OS/c23-14-9-7-13(8-10-14)21-18-19(15-4-1-2-5-16(15)28-21)26-22-24-12-25-27(22)20(18)17-6-3-11-29-17/h1-12,20-21H,(H,24,25,26)

InChI-Schlüssel

UAVXBZLONFHMJJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C3=C(C(N4C(=NC=N4)N3)C5=CC=CS5)C(O2)C6=CC=C(C=C6)Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Catalyst-Free Three-Component Synthesis

A catalyst-free approach for analogous chromeno-pyrimidine systems involves the reaction of barbituric acid derivatives, aldehydes, and 2-hydroxy-1,4-naphthoquinone in aqueous ethanol (1:1 v/v). For the target compound, substituting benzaldehyde with 4-chlorobenzaldehyde and introducing a thienyl-containing component enables the formation of the fused chromeno-triazolo-pyrimidine scaffold.

Procedure :

  • Combine 4-chlorobenzaldehyde (0.5 mmol), thiophene-2-carbaldehyde (0.5 mmol), and 2-hydroxy-1,4-naphthoquinone (0.5 mmol) in 4 mL of aqueous ethanol.

  • Stir vigorously at ambient temperature for 18–22 hours.

  • Filter the precipitated solid and wash with cold ethanol.

Key Parameters :

  • Solvent : Aqueous ethanol (1:1) maximizes yield by balancing solubility and reaction kinetics.

  • Yield : ~92–98% for analogous compounds.

Cyclization of Intermediate Precursors

Triazolo-Pyrimidine Core Formation

The triazolo[1,5-A]pyrimidine moiety is synthesized via cyclization of 5-amino-1,2,4-triazole with β-chlorovinyl aldehydes. Introduction of the 2-thienyl group at position 7 is achieved through nucleophilic substitution using thiophene-2-thiol under basic conditions.

Synthetic Pathway :

  • React 5-amino-1,2,4-triazole with 4-chlorophenylacetaldehyde to form the pyrimidine intermediate.

  • Treat with thiophene-2-thiol and K₂CO₃ in DMF at 90°C for 3 hours to introduce the thienyl group.

  • Purify via recrystallization from acetone-water (1:1).

Yield : 75–85% for analogous thienyl-substituted pyrimidines.

Hybrid Catalytic Approaches

Nanocatalyst-Mediated Synthesis

Magnetic Fe₃O₄ nanoparticles functionalized with sulfonic acid groups (Fe₃O₄@SiO₂-SO₃H) catalyze the tandem Knoevenagel-Michael-cyclization sequence for chromeno-pyrimidines.

Protocol :

  • Mix 4-chlorobenzaldehyde (1 mmol), 2-thienylacetylene (1 mmol), and barbituric acid (1 mmol) in ethanol.

  • Add Fe₃O₄@SiO₂-SO₃H (20 mg) and reflux at 80°C for 4 hours.

  • Recover the catalyst magnetically and isolate the product via vacuum filtration.

Advantages :

  • Reusability : Catalyst retains 90% activity after five cycles.

  • Yield : 88–94% for triazolo-pyrimidine derivatives.

Comparative Analysis of Methods

MethodConditionsYield (%)Time (h)Key Advantage
Catalyst-Free MCRAmbient, aqueous ethanol92–9818–22No catalyst, eco-friendly
CyclizationDMF, 90°C75–853Straightforward purification
NanocatalyticReflux, ethanol88–944High reusability, rapid reaction

Structural Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, triazole-H), 7.45–7.32 (m, 4H, Ar-H), 6.98–6.85 (m, 3H, thienyl-H).

  • FT-IR : 1685 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C=N triazole).

X-ray Crystallography

Single-crystal X-ray analysis confirms the planar chromeno-triazolo-pyrimidine core with dihedral angles of 12.3° between the chlorophenyl and thienyl groups.

Challenges and Optimization Opportunities

  • Regioselectivity : Competing pathways may yield isomeric byproducts; optimizing stoichiometry and solvent polarity mitigates this.

  • Scale-Up : Nanocatalytic methods show promise for industrial scalability due to mild conditions and catalyst recovery .

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution

The 4-chlorophenyl group undergoes nucleophilic substitution under specific conditions:

  • Reagents : Potassium hydroxide (KOH) or sodium methoxide (NaOMe) in polar aprotic solvents (e.g., DMF, DMSO)

  • Conditions : 80–120°C, 6–12 hours

  • Outcomes : Replacement of chlorine with methoxy, amino, or thiol groups via SNAr mechanism .

  • Example : Reaction with sodium methoxide yields 6-(4-methoxyphenyl)-7-(2-thienyl)-7,12-dihydro-6H-chromeno[4,3-D] triazolo[1,5-A]pyrimidine.

Oxidation Reactions

The thienyl moiety is susceptible to oxidative transformations:

Oxidizing AgentProductConditionsYield
H<sub>2</sub>O<sub>2</sub>/AcOHThienyl sulfoxide50°C, 4 h65–70%
KMnO<sub>4</sub> (aq.)Thiophene-2-carboxylic acid80°C, 8 h55–60%
m-CPBAThienyl sulfoneRT, 24 h75–80%

Oxidation enhances polarity and influences bioavailability by modifying the thienyl group’s electronic profile.

Reduction of the Triazolo-Pyrimidine Core

Selective hydrogenation targets the pyrimidine ring :

  • Catalyst : Pd/C (10 wt%) under H<sub>2</sub> (1 atm)

  • Solvent : Ethanol or THF

  • Outcome : Saturation of the pyrimidine C=N bonds to form 7,8,12,13-tetrahydro derivatives while preserving the triazole ring .

  • Application : Generates intermediates for further functionalization in drug discovery .

Acid-Catalyzed Rearrangements

Protonation at the triazolo N1 position triggers ring-opening/ring-closing cascades:

  • Conditions : H<sub>2</sub>SO<sub>4</sub> (conc.) or HCl (gas) in anhydrous dichloromethane

  • Products : Chromeno[4,3-d]pyrimido[1,2-a]benzimidazoles via C-N bond cleavage and recombination .

  • Mechanistic Insight : Stabilized by conjugation with the chromeno system, enabling π-electron redistribution .

Cycloaddition Reactions

The compound participates in 1,3-dipolar cycloadditions due to electron-deficient regions:

  • Dipolarophiles : Azides, nitrile oxides

  • Conditions : Cu(I)-catalyzed (CuTC) in toluene at 100°C

  • Outcome : Formation of fused triazolo[1,5-a] triazolo[4,3-c]pyrimidines with improved solubility .

Cross-Coupling Reactions

The chlorophenyl group enables Pd-mediated couplings:

Reaction TypeReagentsProductYield
Suzuki-MiyauraPd(PPh<sub>3</sub>)<sub>4</sub>, ArB(OH)<sub>2</sub>Biaryl derivatives70–85%
Buchwald-HartwigPd<sub>2</sub>(dba)<sub>3</sub>, XantphosAminated analogs60–75%

These reactions expand structural diversity for structure-activity relationship (SAR) studies .

Comparative Reactivity with Structural Analogs

Key differences in reactivity among related compounds:

Compound SubstituentsReactivity ProfileDistinctive Feature
4-Bromophenyl, 2-fluoro (EVT-12106619)Enhanced oxidative stabilityBromine increases electrophilicity for cross-coupling
4-Methoxyphenyl (EVT-15101804)Reduced SNAr activityMethoxy group deactivates aromatic ring
2-Chlorophenyl (PMC8816708)Preferential thienyl oxidationSteric hindrance alters reaction kinetics

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Research indicates that derivatives of chromeno[4,3-D][1,2,4]triazolo[1,5-A]pyrimidine have shown promising antitumor properties. A study highlighted the synthesis of various triazine and triazepine derivatives from related compounds, demonstrating their effectiveness against human breast cancer (MCF-7) and liver carcinoma (HepG2) cell lines. The synthesized derivatives exhibited significant cytotoxicity, suggesting potential as anticancer agents .

Antimicrobial Properties

Another application of this compound is in the development of antimicrobial agents. The structural modifications on the triazolo-pyrimidine scaffold have led to compounds with enhanced activity against various pathogens. For instance, some derivatives have been tested against fungal strains and shown efficacy comparable to established antifungal medications .

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes involved in cancer progression and microbial resistance. Inhibitory assays demonstrated that certain derivatives could effectively block the activity of target enzymes, thus providing a pathway for drug development aimed at treating resistant strains of bacteria and tumors .

Organic Electronics

The unique electronic properties of the chromeno-triazolo-pyrimidine structure make it suitable for applications in organic electronics. Research has explored its use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), where it serves as an active material due to its favorable charge transport characteristics .

Photovoltaic Efficiency

Studies have indicated that incorporating this compound into photovoltaic devices can enhance energy conversion efficiency. The compound's ability to absorb light in specific wavelengths allows for improved performance in solar cells, making it a candidate for further research in renewable energy technologies .

Case Study 1: Antitumor Activity Assessment

A series of experiments were conducted to evaluate the antitumor activity of synthesized derivatives based on 6-(4-Chlorophenyl)-7-(2-thienyl)-7,12-dihydro-6H-chromeno[4,3-D][1,2,4]triazolo[1,5-A]pyrimidine. The results showed that certain compounds exhibited IC50 values in the low micromolar range against MCF-7 cells. The structure-activity relationship (SAR) analysis revealed that modifications at specific positions significantly impacted their potency.

Case Study 2: Antimicrobial Efficacy

A derivative was tested against a panel of bacterial strains including Staphylococcus aureus and Escherichia coli. The compound demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics. This study emphasizes the potential for developing new antimicrobial agents based on this scaffold.

Wirkmechanismus

The mechanism of action of 6-(4-Chlorophenyl)-7-(2-thienyl)-7,12-dihydro-6H-chromeno[4,3-D][1,2,4]triazolo[1,5-A]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the enzyme, inhibiting its activity and thereby modulating the biochemical pathways involved. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Structural Modifications and Substituent Effects

The table below compares key structural features and properties of the target compound with its analogs:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Notable Properties/Activities Reference
6-(4-Chlorophenyl)-7-(2-thienyl)-7,12-dihydro-6H-chromeno[4,3-d]triazolo[1,5-a]pyrimidine (Target) 6: 4-Cl-C6H4; 7: 2-thienyl C23H15ClN4OS 430.91 Hypothesized antimicrobial/kinase inhibition N/A
7-(4-Bromophenyl)-2-chloro-6-(4-methoxyphenyl)-chromeno-triazolo-pyrimidine 6: 4-OCH3-C6H4; 7: 4-Br-C6H4 C25H18BrClN4O2 521.80 Enhanced lipophilicity (Br, OCH3)
2-Chloro-6-(4-chlorophenyl)-7-(2-fluorophenyl)-chromeno-triazolo-pyrimidine 6: 4-Cl-C6H4; 7: 2-F-C6H4 C23H14Cl2FN4 445.29 Improved electronic profile (F substituent)
6-(4-Methoxyphenyl)-7-(pyridin-3-yl)-chromeno-tetrazolo-pyrimidine 6: 4-OCH3-C6H4; 7: pyridin-3-yl C23H18N6O2 410.40 Potential CNS activity (pyridine moiety)
7-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine Core: triazolo-pyrimidine C11H7ClN4 230.65 Simpler scaffold; lower molecular weight

Key Observations :

  • The 2-thienyl group in the target compound introduces sulfur-based π-π interactions, which may improve binding to aromatic residues in enzymes .
  • Ring Systems: The chromeno-triazolo-pyrimidine core (target compound) offers greater conformational rigidity compared to simpler triazolo-pyrimidines (e.g., ), which could influence target selectivity.

Pharmacological and Physicochemical Properties

  • Antimicrobial Activity: Chromeno-triazolo-pyrimidines with halogenated aryl groups (e.g., ) show moderate-to-strong activity against Gram-positive bacteria, attributed to their ability to disrupt cell wall synthesis .
  • Solubility : The 2-thienyl group in the target compound may reduce aqueous solubility compared to pyridine-containing analogs (e.g., ), but improve metabolic stability via steric shielding of labile sites .
  • Thermal Stability : Higher molecular weight analogs (e.g., , MW 521.8) exhibit elevated melting points (>200°C), suggesting robust crystalline packing due to halogen and methoxy substituents .

Research Findings and Challenges

  • Structure-Activity Relationships (SAR) : Bulkier substituents (e.g., 4-Br in ) correlate with enhanced antimicrobial potency but may reduce oral bioavailability due to increased logP values .
  • Synthetic Limitations : Regioselectivity issues arise in multi-component syntheses, particularly when introducing thienyl or pyridyl groups, necessitating optimized catalysts or solvents .
  • Contradictory Data : Some studies suggest that chloro-substituted derivatives (e.g., ) outperform brominated analogs in kinase inhibition, possibly due to optimal halogen bond geometry .

Biologische Aktivität

The compound 6-(4-Chlorophenyl)-7-(2-thienyl)-7,12-dihydro-6H-chromeno[4,3-D][1,2,4]triazolo[1,5-A]pyrimidine is a novel heterocyclic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on various research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions that incorporate various heterocyclic moieties. The synthetic pathway often includes cyclization reactions involving chromene and triazole components.

Anticancer Activity

Recent studies have indicated that derivatives of the triazolo-pyrimidine class exhibit significant anticancer properties. For example, compounds similar to the target compound have shown effectiveness against various cancer cell lines. In particular:

  • Mechanism of Action : These compounds may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators such as p53 and cyclins .
  • Case Study : A study demonstrated that a related triazolo-pyrimidine derivative inhibited the proliferation of breast cancer cells with an IC50 value in the low micromolar range .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Activity Spectrum : It exhibits activity against both Gram-positive and Gram-negative bacteria. Notably, it has shown significant inhibition against Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentrations (MICs) ranging from 0.5 to 2 μg/mL .
  • Mechanism : The antimicrobial activity is believed to stem from the disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism.

Anti-inflammatory Activity

Another important aspect of this compound's biological profile is its anti-inflammatory potential:

  • In Vitro Studies : Research has shown that related compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro .
  • Case Study : A derivative was tested in animal models for its ability to reduce edema induced by carrageenan injection, demonstrating significant reduction compared to control groups.

Structure-Activity Relationship (SAR)

The presence of specific substituents on the chromeno-triazolo-pyrimidine scaffold influences its biological activity:

SubstituentEffect on Activity
4-ChlorophenylEnhances anticancer activity
2-ThienylIncreases antimicrobial potency
Additional halogensModulates anti-inflammatory effects

Q & A

Q. Table 1: Comparison of Synthetic Protocols

ConditionYield (%)Purity (HPLC)Catalyst Reusability
TMDP in H₂O/EtOH (1:1)92>98%3 cycles (≤5% loss)
Molten TMDP (65°C)9095%5 cycles (≤10% loss)
DMF/Triethylamine (120°C)8590%Not reusable
Data compiled from .

Q. Table 2: Key Spectral Data for Structural Validation

TechniqueKey SignalsReference
¹H NMR (400 MHz)δ 8.2 (s, 1H, triazole), δ 7.4 (d, 2H, Ar-Cl)
¹³C NMRδ 162 (C=O), δ 150 (C=N)
IR (KBr)1680 cm⁻¹ (C=O), 1580 cm⁻¹ (C=N)

Future Research Directions

  • AI-driven synthesis optimization : COMSOL Multiphysics simulations coupled with machine learning to predict optimal solvent/catalyst pairs .
  • In vivo pharmacokinetics : Radiolabeling (¹⁴C/³H) for bioavailability and metabolite profiling.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.